molecular formula C18H13Cl3N2S2 B2436563 4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide CAS No. 339278-79-4

4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide

Cat. No. B2436563
CAS RN: 339278-79-4
M. Wt: 427.79
InChI Key: IGUVGYIPIQUZMR-UHFFFAOYSA-N
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Description

4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide is a useful research compound. Its molecular formula is C18H13Cl3N2S2 and its molecular weight is 427.79. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Krasnova et al. (2013) detailed the oxidation of a related sulfur compound, leading to the creation of a structurally identified compound via NMR spectroscopy and X-ray analysis. This implies potential applications in the synthesis and structural elucidation of complex sulfur-containing compounds (Krasnova et al., 2013).
  • Xin-yu (2006) investigated the synthesis of a related chlorophenyl compound under microwave irradiation, highlighting efficient methods for synthesizing similar compounds (Ding Xin-yu, 2006).
  • Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives, demonstrating the chemical versatility and potential for creating a range of derivatives for further research applications (Stolarczyk et al., 2018).

Molecular Structure and Interactions

  • Adamovich et al. (2017) analyzed the crystal and molecular structure of a related chlorophenyl sulfone, showing how X-ray diffraction can be used to understand the molecular interactions of similar sulfur-containing compounds (Adamovich et al., 2017).
  • Caracelli et al. (2018) reported on the crystal structure of a related compound, demonstrating the formation of supramolecular chains, which could be relevant for understanding the structural properties of similar compounds (Caracelli et al., 2018).

Biological Activity and Pharmacological Potential

  • Gangjee et al. (1996) synthesized analogs of a similar compound as potential inhibitors of thymidylate synthase, indicating potential pharmacological applications in the field of cancer or bacterial research (Gangjee et al., 1996).
  • A study by Siddiqui et al. (2014) on similar oxadiazole derivatives revealed potential antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Siddiqui et al., 2014).

Material Science and Optoelectronics

  • Tapaswi et al. (2015) synthesized transparent polyimides containing sulfur, highlighting applications in creating materials with specific optical properties (Tapaswi et al., 2015).
  • Guan et al. (2017) developed polyimides containing pyridine and sulfur units, which showed excellent optical properties, indicating potential use in optoelectronic applications (Guan et al., 2017).

properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-6-(2,4-dichlorophenyl)sulfanyl-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2S2/c1-11-22-14(10-24-15-5-2-12(19)3-6-15)9-18(23-11)25-17-7-4-13(20)8-16(17)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUVGYIPIQUZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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